REACTION_CXSMILES
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[NH2:1][CH:2]([C:4]([OH:6])=[O:5])[CH3:3].C(N(CC)CC)C.C[Si](Cl)(C)C.[C:19](Cl)(=[O:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>>[C:19]([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])(=[O:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]
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Name
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|
Quantity
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16.5 g
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Type
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reactant
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Smiles
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NC(C)C(=O)O
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Name
|
|
Quantity
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41.23 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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44.27 g
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
|
|
Quantity
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30.12 g
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Type
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reactant
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Smiles
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C(CCCCCCC)(=O)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product crystallizes from toluene/n-hexane
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Name
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|
Type
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|
Smiles
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C(CCCCCCC)(=O)NC(C(=O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |